(3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a phenyl ring, a tetrazole group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and tetrazole components. One common approach is to first synthesize the tetrazole derivative, followed by its reaction with the phenyl group. The piperazine ring is then introduced through a subsequent reaction step.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. This would include the use of specialized reactors and purification techniques to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl and ethoxy groups can be oxidized under specific conditions.
Reduction: : The tetrazole ring can be reduced to form different derivatives.
Substitution: : The piperazine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the piperazine ring.
Major Products Formed
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Formation of amines and other reduced derivatives.
Substitution: : Formation of various substituted piperazines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Phenyltetrazole derivatives: : These compounds share the phenyl and tetrazole groups but may have different substituents or core structures.
Piperazine derivatives: : These compounds contain the piperazine ring but may lack the phenyl or tetrazole groups.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-3-31-20-11-10-18(16-21(20)32-4-2)23(30)28-14-12-27(13-15-28)17-22-24-25-26-29(22)19-8-6-5-7-9-19/h5-11,16H,3-4,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVDZGFSMLXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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